molecular formula C7H6Cl2N2S B1356498 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine CAS No. 87466-23-7

2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine

Cat. No.: B1356498
CAS No.: 87466-23-7
M. Wt: 221.11 g/mol
InChI Key: HIKOVOQFJFSCLL-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine typically involves the cyclization of appropriate precursor molecules under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a thiol compound in the presence of a base, leading to the formation of the thiopyrano ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

IUPAC Name

2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKOVOQFJFSCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NC(=N2)Cl)Cl)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536094
Record name 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87466-23-7
Record name 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine in the synthesis of potential hypoglycemic agents?

A1: This compound serves as a crucial starting material for synthesizing tricyclic analogs of piperazinylthiopyrano[3,2-d]pyrimidine, which were investigated as potential hypoglycemic agents []. The researchers aimed to explore if structural modifications by creating tricyclic systems could lead to compounds with enhanced hypoglycemic activity.

Q2: Did the synthesized tricyclic analogs exhibit significant hypoglycemic activity?

A2: Unfortunately, the study found that the tricyclic heteroaryl-piperazines derived from this compound lacked significant hypoglycemic activity []. This highlights the complexity of drug discovery and how subtle structural changes can significantly impact biological activity.

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